molecular formula C7H5FN2S B056847 4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione CAS No. 121712-03-6

4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione

Cat. No. B056847
M. Wt: 168.19 g/mol
InChI Key: CSDBFIYGLRXUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione, also known as FBMT, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a benzimidazole ring and a thione group. The compound has shown promising results in various areas of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The exact mechanism of action of 4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, 4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant genes.

Biochemical And Physiological Effects

4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, the compound has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation in cells. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione has been shown to inhibit the proliferation and migration of cancer cells.

Advantages And Limitations For Lab Experiments

4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione has several advantages for use in lab experiments. It is a stable and relatively easy to synthesize compound. It has also been shown to exhibit low toxicity in vitro and in vivo. However, there are also some limitations to the use of 4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione in lab experiments. For example, the compound has poor solubility in water, which can limit its bioavailability. It also has limited stability in the presence of light and air, which can affect its potency.

Future Directions

There are several future directions for the research on 4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione. One potential area of research is the development of novel derivatives of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione and its potential interactions with other signaling pathways in the body.

Synthesis Methods

The synthesis of 4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione involves the reaction of 2-mercapto-benzimidazole with 4-fluoroaniline in the presence of a suitable catalyst. The reaction results in the formation of 4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione as a yellow crystalline solid. The yield of the compound can be optimized by varying the reaction conditions, such as temperature, time, and solvent.

Scientific Research Applications

4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, such as diabetes, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-fluoro-1,3-dihydrobenzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2S/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDBFIYGLRXUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558233
Record name 4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione

CAS RN

121712-03-6
Record name 4-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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